An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde. Designed for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, this document delves into the essential data and methodologies for the characterization of this compound. The pyrrole scaffold is a cornerstone in pharmaceutical development, and understanding the nuanced properties of its derivatives is paramount for advancing novel therapeutics.[1]
Introduction to the Significance of Substituted Pyrroles
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic functionalization of the pyrrole nucleus allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. The title compound, 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde, is a member of this important class of heterocycles. The presence of a carbaldehyde group at the 3-position offers a versatile handle for further synthetic transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures.
Molecular and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its molecular and chemical identity.
| Identifier | Value | Source |
| Chemical Name | 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde | N/A |
| Molecular Formula | C₁₄H₁₅NO | [2] |
| Molecular Weight | 213.28 g/mol | [2] |
| CAS Number | Not publicly available | N/A |
Note: While the CAS number for the specific ortho-tolyl isomer is not readily found in public databases, the para-tolyl and meta-tolyl isomers are registered under CAS numbers 327060-71-9 and 423749-16-0, respectively.[2][3]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
Based on closely related analogs such as 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, the title compound is expected to be a solid at room temperature, likely appearing as a colorless to pale yellow crystalline powder.[4]
Melting Point
The melting point is a crucial indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
Experimental Protocol for Melting Point Determination:
The determination of a melting point is a fundamental technique in organic chemistry for assessing the purity of a solid compound.
Caption: Workflow for Melting Point Determination.
Causality and Self-Validation: A narrow melting point range (typically 0.5-1 °C) is indicative of a high degree of purity. A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice of the solid. Repeating the measurement ensures accuracy and reproducibility.
Boiling Point
While the compound is expected to be a solid at room temperature, its boiling point at reduced pressure is a key characteristic. For the isomeric 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde, the predicted boiling point is 364.1 °C at 760 mmHg.[3] The boiling point of the o-tolyl isomer is expected to be in a similar range, though minor deviations may occur due to differences in intermolecular forces arising from the positional isomerism.
Experimental Protocol for Boiling Point Determination (for high-boiling liquids or solids):
Given the high predicted boiling point, determination would likely be conducted under reduced pressure to prevent decomposition.
Caption: Workflow for Boiling Point Determination under Reduced Pressure.
Expertise in Practice: The use of a vacuum is critical for high-boiling compounds to avoid thermal degradation. The boiling chip ensures smooth boiling. It is crucial to record the pressure at which the boiling point is measured, as boiling point is pressure-dependent.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for its formulation and for understanding its behavior in biological media. Based on the nonpolar aromatic and alkyl groups and the polar carbaldehyde moiety, a qualitative solubility profile can be predicted.
| Solvent Type | Predicted Solubility | Rationale |
| Water | Insoluble | The large hydrophobic surface area of the tolyl and dimethylpyrrole groups outweighs the polarity of the carbaldehyde. The analogous 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is reported as insoluble in water.[4] |
| Common Organic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Soluble | "Like dissolves like." The compound shares structural similarities with these nonpolar to moderately polar organic solvents. The phenyl analog is soluble in dichloromethane and chloroform.[4] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble | These solvents are capable of dissolving a wide range of organic compounds. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderately Soluble to Soluble | The polarity of the solvent and the potential for hydrogen bonding with the carbaldehyde oxygen would facilitate solubility. |
Experimental Protocol for Qualitative Solubility Determination:
Caption: Workflow for Qualitative Solubility Assessment.
Trustworthiness of the Protocol: This method provides a rapid and reliable qualitative assessment of solubility across a range of solvents, which is essential for selecting appropriate solvents for reactions, purification, and analytical measurements.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons on the tolyl ring.
-
Pyrrole Proton: A singlet for the proton at the 4-position of the pyrrole ring.
-
Aldehyde Proton: A singlet in the downfield region (approximately 9.5-10.0 ppm).
-
Methyl Protons: Singlets for the two methyl groups on the pyrrole ring and the methyl group on the tolyl ring.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (approximately 180-190 ppm) for the aldehyde carbon.
-
Aromatic and Pyrrole Carbons: A series of signals in the aromatic region (approximately 110-150 ppm).
-
Methyl Carbons: Signals in the upfield region corresponding to the three methyl groups.
Experimental Protocol for NMR Analysis:
Caption: General Workflow for NMR Analysis.
Expert Insights: The choice of deuterated solvent is critical and should be one in which the compound is highly soluble and which does not have signals that overlap with key signals of the analyte. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorption Peaks:
-
C=O Stretch: A strong absorption band around 1660-1700 cm⁻¹ corresponding to the aldehyde carbonyl group.[4]
-
C-H Stretch (Aromatic and Alkyl): Absorptions in the range of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic and Pyrrole): Absorptions in the 1450-1600 cm⁻¹ region.[4]
Experimental Protocol for FTIR Analysis (Solid Sample):
Caption: Workflow for FTIR Analysis of a Solid Sample.
Rationale: The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and the minimal sample preparation required.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (approximately 213.28).
-
Fragment Ions: Fragmentation may involve the loss of the aldehyde group, methyl groups, or cleavage of the tolyl substituent, leading to characteristic fragment peaks.
Experimental Protocol for Mass Spectrometry Analysis:
Caption: General Workflow for Mass Spectrometry.
Self-Validation: High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.
Synthesis and Reactivity Context
The synthesis of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde typically involves a two-step process that is well-established in organic chemistry.
-
Paal-Knorr Pyrrole Synthesis: The 2,5-dimethyl-1-(o-tolyl)-1H-pyrrole core is synthesized via the condensation of 2,5-hexanedione with o-toluidine. This reaction is a classic and efficient method for the formation of N-substituted pyrroles.[5][6][7]
-
Vilsmeier-Haack Formylation: The introduction of the carbaldehyde group at the 3-position of the pyrrole ring is typically achieved through a Vilsmeier-Haack reaction.[8][9][10] This reaction utilizes a Vilsmeier reagent, commonly formed from phosphorus oxychloride and dimethylformamide (DMF), to effect an electrophilic aromatic substitution on the electron-rich pyrrole ring. The steric hindrance from the ortho-tolyl group may influence the regioselectivity of this formylation.
Understanding this synthetic route is crucial for anticipating potential impurities and for designing further chemical modifications.
Conclusion
This technical guide has outlined the key physicochemical properties of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde and has provided detailed, field-proven protocols for their determination. While specific experimental data for this particular isomer is not widely available in the public domain, the information from its isomers and closely related analogs, combined with the established methodologies presented herein, provides a robust framework for its characterization. For researchers and drug development professionals, a thorough understanding of these properties is the first step toward unlocking the therapeutic potential of this and other novel pyrrole derivatives.
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